(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine typically involves the condensation of indole derivatives with substituted anilines under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce secondary amines .
Scientific Research Applications
(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
- (1H-Indol-3-ylmethylene)-pyridin-3-yl-amine
- (1H-Indol-3-ylmethylene)-(5-methyl-pyridin-2-yl)-amine
- (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
- (3,4-dichloro-phenyl)-(1H-Indol-3-ylmethylene)-amine
- (2,6-dichloro-phenyl)-(1H-Indol-3-ylmethylene)-amine
Uniqueness
(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H13IN2 |
---|---|
Molecular Weight |
360.19 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-(3-iodo-4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H13IN2/c1-11-6-7-13(8-15(11)17)18-9-12-10-19-16-5-3-2-4-14(12)16/h2-10,19H,1H3 |
InChI Key |
GUWSYOKOSROSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CNC3=CC=CC=C32)I |
Origin of Product |
United States |
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